molecular formula C8H5ClN2O B1367215 5-Chloro-3-phenyl-1,2,4-oxadiazole CAS No. 827-44-1

5-Chloro-3-phenyl-1,2,4-oxadiazole

Cat. No. B1367215
CAS RN: 827-44-1
M. Wt: 180.59 g/mol
InChI Key: MOJYPXFSJLVCRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-phenyl-1,2,4-oxadiazole is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . It is a heterocyclic compound that contains one oxygen and two nitrogen atoms . This compound has been used in various scientific areas, including pharmaceutical industry and drug discovery .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . In one study, a series of 2-substituted-5-[(3-(substitutedphenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones were synthesized from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms . The compound also contains a phenyl group and a chlorine atom .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can lead to a variety of products . For example, in one study, a series of novel 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives were synthesized following a multi-target-directed ligand-based strategy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been characterized in various studies. For example, it has been reported as a yellow powder with a melting point of 270–272°C .

Scientific Research Applications

Antibacterial Activity

5-Chloro-3-phenyl-1,2,4-oxadiazole derivatives have been synthesized and tested for antibacterial activity. Certain compounds in this series demonstrated significant activity against bacterial strains like Bacillus subtilis and Staphylococcus aureus (Rai et al., 2010).

Anticancer Potential

These compounds have also been explored for their potential as anticancer agents. Studies have shown that specific derivatives can induce apoptosis in cancer cells, with some showing effectiveness against breast and colorectal cancer cell lines (Zhang et al., 2005).

Chemical Genetics Approach

In the field of chemical genetics, this compound derivatives have been used to discover apoptosis inducers. This approach has been beneficial in identifying potential drugs and understanding molecular targets for cancer treatment (Cai et al., 2006).

Synthetic Studies

These compounds have been utilized in various synthetic studies, leading to the formation of diverse heterocyclic derivatives with potential biological activities (El‐Saraf & El-sayed, 1996).

Antimicrobial Agents

Further research has been conducted on this compound and its derivatives for their antimicrobial properties, revealing some compounds with notable efficacy against bacterial and fungal strains (Parikh & Joshi, 2014).

Future Directions

The future directions for research on 5-Chloro-3-phenyl-1,2,4-oxadiazole are promising. Given its unique chemical structure and potential biological activities, this compound could be further explored for its potential applications in drug discovery and development .

Biochemical Analysis

Biochemical Properties

5-Chloro-3-phenyl-1,2,4-oxadiazole plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, this compound has shown inhibitory effects on certain bacterial enzymes, making it a potential candidate for antibacterial agents . The interactions between this compound and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit the enzyme’s activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage . Additionally, this compound has been shown to affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding is facilitated by hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex and prevent substrate binding . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in reduced efficacy . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function remain consistent over time, with no significant long-term adverse effects observed .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. At low to moderate doses, the compound has shown beneficial effects, such as antibacterial activity and protection against oxidative stress . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been found to inhibit key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and metabolic flux . Additionally, this compound can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, this compound can be targeted to specific subcellular compartments, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s biochemical activity and therapeutic potential.

properties

IUPAC Name

5-chloro-3-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJYPXFSJLVCRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508237
Record name 5-Chloro-3-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

827-44-1
Record name 5-Chloro-3-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-3-phenyl-1,2,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 53 g of phosphorus oxychloride were added 12.6 g (18 mmol) of 3-phenyl-1,2,4-oxadiazol-5-ol, followed by the further addition of 2.8 g (35 mmol of pyridine. The resultant mixture was heated under stirring for 8 hours. The reaction mixture was allowed to cool down to room temperature and then transferred into 500 ml of ice water. The resultant liquid mixture was extracted with ether. The extract was washed successively with water, a 5% aqueous solution of sodium hydroxide and water. The organic layer was dried and the solvent was distilled off. When the residue was left over under cooling, the title compound was obtained as pale brown crystals.
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
35 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixed solution of 3-phenyl-1,2,4-oxadiazol-5(4H)-one (2.00 g, 12.3 mmol) in phosphorus oxychloride (36 g) was added pyridine (1.93 ml, 23.9 mmol), and the mixture was stirred at 100° C. for 6 hours. The solvent was distilled off under reduced pressure. The residue was poured to ice water and extracted with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=2:1) to give 1.17 g (52.4%) of the desired product as a solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.93 mL
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Yield
52.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-phenyl-1,2,4-oxadiazole
Reactant of Route 2
5-Chloro-3-phenyl-1,2,4-oxadiazole
Reactant of Route 3
5-Chloro-3-phenyl-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-Chloro-3-phenyl-1,2,4-oxadiazole
Reactant of Route 5
5-Chloro-3-phenyl-1,2,4-oxadiazole
Reactant of Route 6
5-Chloro-3-phenyl-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.